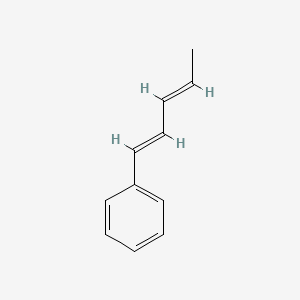
Penta-1,3-dien-1-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of penta-1,3-dien-1-ylbenzene can be achieved through several methods. One common approach involves the coupling of benzene with 1,3-pentadiene under specific reaction conditions. For instance, the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems based on organoaluminum compounds. These systems facilitate the polymerization of penta-1,3-diene, resulting in high yields of the desired product . The reaction conditions typically include the use of isopropyl chloride in combination with organoaluminum compounds such as aluminum ethyl chloride, aluminum diethyl chloride, and aluminum triethyl .
Analyse Des Réactions Chimiques
Types of Reactions: Penta-1,3-dien-1-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Penta-1,3-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Research has explored its potential as an antiviral and antibacterial agent.
Industry: The compound is used in the production of synthetic rubbers and other polymeric materials.
Mécanisme D'action
The mechanism of action of penta-1,3-dien-1-ylbenzene and its derivatives involves interactions with specific molecular targets. For instance, antiviral activity against tobacco mosaic virus has been attributed to the binding of the compound to the viral coat protein, inhibiting its function . Similarly, antibacterial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
Penta-1,3-dien-1-ylbenzene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with industrial applications in the production of synthetic rubber.
1,4-Pentadiene: Another diene with different reactivity due to the position of the double bonds.
Styrene: A vinyl-substituted benzene that is widely used in the production of polystyrene and other polymers.
Uniqueness: this compound is unique due to its conjugated diene structure combined with a benzene ring. This combination imparts distinct reactivity and makes it a versatile building block for various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
[(1E,3E)-penta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H,1H3/b3-2+,8-5+ |
Clé InChI |
BCRJHHFLBOQAMG-YNRRLODASA-N |
SMILES isomérique |
C/C=C/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



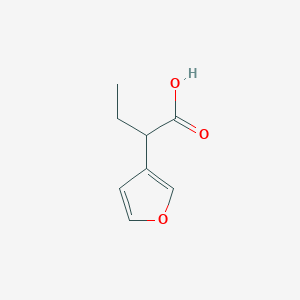

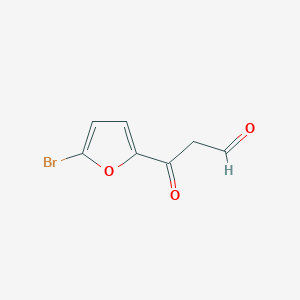
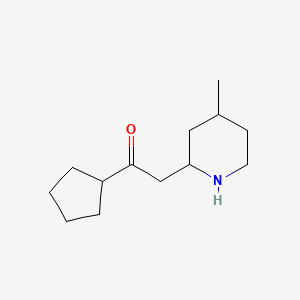
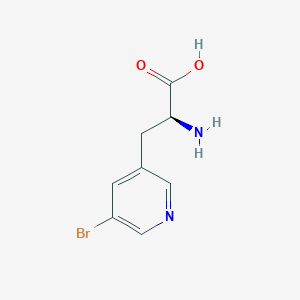
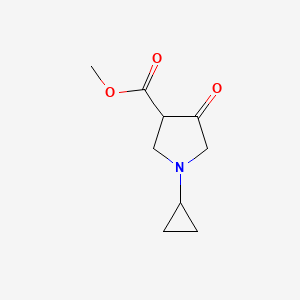
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
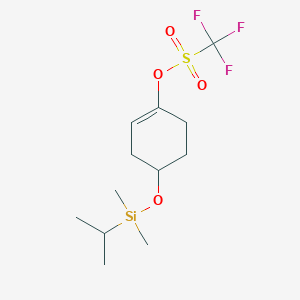
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
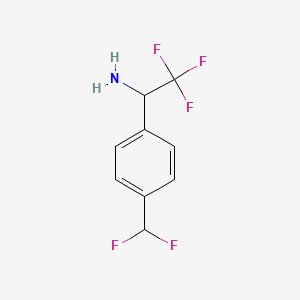
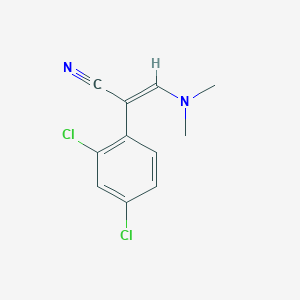
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
